molecular formula C15H29NO6S B12818946 Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate

Cat. No.: B12818946
M. Wt: 351.5 g/mol
InChI Key: ZMSVUGQGSOYQRN-ARGLLVQISA-N
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Description

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with (S)-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in organic synthesis, dye manufacturing, and as a catalyst in various industrial processes . The (S)-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it valuable in specific scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield carbonyl compounds .

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate involves the inhibition of spermidine synthase, an enzyme crucial for polyamine biosynthesis. This inhibition affects various biological processes, including cell growth and differentiation . The compound’s molecular targets include bacterial and mammalian spermidine synthase, and it may also inhibit aminopropyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is unique due to the presence of the (S)-2-hydroxy-3-sulfopropanoate moiety, which imparts specific properties that enhance its utility in scientific research and industrial applications. Its ability to inhibit spermidine synthase sets it apart from other similar compounds .

Properties

Molecular Formula

C15H29NO6S

Molecular Weight

351.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.1/s1

InChI Key

ZMSVUGQGSOYQRN-ARGLLVQISA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)O)S(=O)(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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